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Compound of Interest

Compound Name: (+)-Hannokinol

Cat. No.: B147000 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and reported biological activities of (+)-Hannokinol, a linear diarylheptanoid.

The information is compiled from spectroscopic data, synthetic protocols, and biological assay

methodologies.

Core Structure and Stereochemistry
(+)-Hannokinol is a naturally occurring diarylheptanoid first isolated from the seeds of Alpinia

blepharocalyx[1]. It is characterized by two aromatic rings linked by a seven-carbon aliphatic

chain featuring a 1,3-diol moiety[1].

IUPAC Name: (3R,5R)-1,7-bis(4-hydroxyphenyl)heptane-3,5-diol

Chemical Formula: C₁₉H₂₄O₄

Molecular Weight: 316.4 g/mol

The absolute stereochemistry of the two chiral centers at positions C-3 and C-5 has been

determined as (3R, 5R). This configuration is crucial for its biological activity.
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The following tables summarize the key quantitative data reported for (+)-Hannokinol and its

synthetic intermediates.

Table 1: Spectroscopic Data for a Synthetic Precursor of
(+)-Hannokinol (1,3-diol 4)

Data Type Parameters

¹H NMR (600 MHz, CDCl₃)

δ 7.11 (d, J = 8.4 Hz, 4H), 6.83 (d, J = 8.6 Hz,

4H), 3.97 (dd, J = 8.4, 5.1 Hz, 2H), 3.78 (s, 6H),

2.71 (ddd, J = 15.0, 9.7, 5.7 Hz, 2H), 2.61 (ddd,

J = 13.8, 9.5, 6.5 Hz, 2H), 2.12 (s, 2H), 1.83

(ddd, J = 14.3, 8.7, 5.6 Hz, 2H), 1.80 (d, J = 5.7

Hz, 2H), 1.73 (dddd, J = 13.9, 10.4, 6.5, 4.6 Hz,

2H), 1.66 (t, J = 5.6 Hz, 2H)

¹³C NMR (151 MHz, CDCl₃)
δ 158.0, 134.0, 129.4, 114.1, 69.1, 55.4, 42.7,

39.4, 31.4

IR (ATR, cm⁻¹)
3374, 2939, 1612, 1511, 1300, 1244, 1176,

1033, 814, 514

Specific Rotation [α]²⁰D = +6.5 (c = 1.0, DCM)

HRMS (ESI, m/z)
[M + Na]⁺ calcd. for C₂₁H₂₈NaO₄: 367.1988;

found: 367.1879

Note: Data is for a methoxy-protected precursor of (+)-Hannokinol as reported in a formal

synthesis. The characterization data are stated to be consistent with the literature for the diol

intermediate.

While (+)-Hannokinol is reported to possess anti-inflammatory, antioxidant, anticancer, and

antiviral activities, specific IC₅₀ or EC₅₀ values for the purified (+)-enantiomer are not readily

available in the surveyed literature. However, studies on related diarylheptanoids demonstrate

potent biological effects. For instance, other diarylheptanoids from Alnus hirsuta have shown

inhibitory activity against NF-κB activation and the production of nitric oxide (NO) and TNF-α

with IC₅₀ values in the range of 9.2–23.7 μM[2][3].
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Experimental Protocols
Formal Synthesis of (+)-Hannokinol Intermediate
The following is a representative protocol for a key deprotection step in the formal synthesis of

(+)-Hannokinol, yielding a core intermediate.

Synthesis of 1,3-diol 4 (a precursor to (+)-Hannokinol): A silyl-protected precursor is dissolved

in THF (0.8 mL), and the solution is cooled to 0 °C. A prepared HF-pyridine solution is then

transferred to the THF solution, and the reaction mixture is stirred at room temperature for 18

hours. Following the addition of an excess of methoxytrimethylsilane (7 mL) at 0 °C and dilution

with toluene (10 mL), the volatile compounds are removed in vacuo. The residue is diluted with

toluene (5 mL) again, and the procedure is repeated three times to remove all of the pyridine.

The crude residue is purified by silica gel column chromatography (EA/CyHex = 2:5) to yield

the 1,3-diol product.

Biological Assay Methodologies
Below are generalized protocols for assays relevant to the reported biological activities of

diarylheptanoids.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in BV2 Microglial Cells

Seed BV2 microglial cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them

to adhere.

Pre-treat the cells with varying concentrations of the test compound for 1 hour.

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory

response and co-incubate for 24 hours.

Collect the cell culture supernatant and react it with Griess reagent in a 1:1 ratio.

Measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product

of NO.

Calculate the amount of NO produced by comparing with a standard curve of sodium

nitrite[4].
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Antioxidant Activity: DPPH Radical Scavenging Assay

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

In a 96-well plate, add varying concentrations of the test compound.

Add the DPPH solution to each well and incubate in the dark for 30 minutes.

Measure the absorbance at 517 nm.

The percentage of radical scavenging activity is calculated based on the reduction in

absorbance of the DPPH solution in the presence of the antioxidant[5].

Anticancer/Cytotoxicity: MTT Assay

Seed cancer cells in a 96-well plate and allow them to attach overnight.

Treat the cells with various concentrations of the test compound for a specified period (e.g.,

24, 48, or 72 hours).

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well

and incubate for 4 hours to allow the formation of formazan crystals by metabolically active

cells.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance at approximately 570 nm. The intensity of the color is proportional

to the number of viable cells[3][6].

Antiviral Activity: Plaque Reduction Assay

Seed host cells in a multi-well plate to form a confluent monolayer.

Infect the cells with a known amount of virus in the presence of varying concentrations of the

test compound.

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid

medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
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Incubate the plates for a period sufficient for plaque formation (days to weeks).

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

The antiviral activity is determined by the reduction in the number of plaques compared to

the untreated virus control[1][7][8].

Proposed Mechanism of Action and Signaling
Pathway
Diarylheptanoids are known to exert their anti-inflammatory effects through the modulation of

key signaling pathways. While the specific pathways affected by (+)-Hannokinol have not

been definitively elucidated, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated

B cells) signaling pathway is a primary target for this class of compounds[2][3][6]. The inhibition

of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory

mediators.
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Caption: Proposed anti-inflammatory mechanism of (+)-Hannokinol via inhibition of the NF-κB

pathway.

The workflow for elucidating the structure and potential activity of a natural product like (+)-
Hannokinol typically follows a standardized process.
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Caption: General workflow for natural product drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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